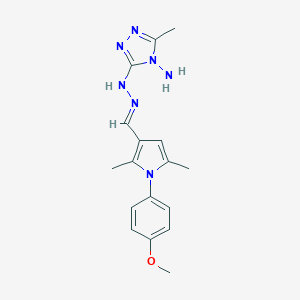
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, also known as MPTP-H, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a multi-step process, and it has been found to possess a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood, but it is thought to involve the formation of a complex between 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its target molecule. In the case of copper ions, the binding of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to copper ions results in a change in the electronic properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, which leads to an increase in fluorescence intensity. In the case of cancer cells, the anti-proliferative activity of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to selectively bind to copper ions and induce cell cycle arrest and apoptosis in cancer cells, 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has also been found to possess anti-inflammatory and antioxidant activity. These properties make 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone a potentially useful compound for the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is its ability to selectively bind to copper ions, which makes it a potentially useful compound for the detection of copper ions in biological and environmental samples. However, one of the limitations of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is that its synthesis is a multi-step process that can be time-consuming and difficult to scale up for large-scale production.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. One area of research could be the development of new fluorescent probes based on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone for the detection of other metal ions. Another area of research could be the development of new anti-cancer drugs based on the structure of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. Additionally, further research could be conducted to explore the anti-inflammatory and antioxidant properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its potential applications in the treatment of a range of diseases.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol to form 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone as a fluorescent probe for the detection of metal ions. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been shown to selectively bind to copper ions, and this binding results in a significant increase in fluorescence intensity. This property has been exploited for the development of sensitive and selective sensors for the detection of copper ions in biological and environmental samples.
Another potential application of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is in the field of cancer research. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to possess anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
Nombre del producto |
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone |
|---|---|
Fórmula molecular |
C17H21N7O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C17H21N7O/c1-11-9-14(10-19-21-17-22-20-13(3)24(17)18)12(2)23(11)15-5-7-16(25-4)8-6-15/h5-10H,18H2,1-4H3,(H,21,22)/b19-10+ |
Clave InChI |
CIIFLMIFCQOPBP-VXLYETTFSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=N/NC3=NN=C(N3N)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302308.png)
![N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302309.png)
![N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302310.png)
![N'-[4-(diethylamino)-2-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302314.png)
![N'-[(E)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302315.png)
![N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302316.png)
![N'-[4-(diethylamino)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302317.png)
![N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302318.png)
![N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302320.png)
![N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302322.png)
![N'-(2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302325.png)
![N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302327.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302328.png)
![N'-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302329.png)